2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran
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Overview
Description
2,8-dihydroxy-3,4,7-trimethoxydibenzofuran is a member of the class of dibenzofurans that is dibenzofuran substituted by methoxy groups at positions 3, 4 and 7 and hydroxy groups at positions 2 and 8. It has a role as a plant metabolite. It is a member of dibenzofurans, an aromatic ether and a polyphenol. It derives from a hydride of a dibenzofuran.
Scientific Research Applications
Lipid-Lowering Activity
Research on dibenzofurans from Crataegus oresbia revealed that compounds related to 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran showed significant in vitro lipid-lowering activities. This suggests potential applications in managing lipid levels, with one compound demonstrating stronger activity than simvastatin, a commonly used statin (Wang et al., 2022).
Antifungal Properties
Dibenzofuran phytoalexins, including this compound, were identified in the sapwood of Photinia, Pyracantha, and Crataegus species. These compounds exhibited antifungal activities, suggesting their potential as natural antifungal agents or in developing new antifungal treatments (Kokubun et al., 1995).
Anti-Inflammatory Effects
A study on the methanolic extract of Rhaphiolepis indica roots yielded dibenzofurans closely related to this compound. These compounds showed inhibitory effects on superoxide production in vitro, suggesting potential anti-inflammatory applications (Lin et al., 2010).
Metabolism Studies
Studies have also focused on the metabolism of dibenzofurans in animals. Although not directly on this compound, these studies provide insights into how similar compounds are metabolized, which is crucial for understanding their potential therapeutic applications and safety (Kuroki et al., 1989).
Properties
CAS No. |
167278-42-4 |
---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3,4,7-trimethoxydibenzofuran-2,8-diol |
InChI |
InChI=1S/C15H14O6/c1-18-12-6-11-7(4-9(12)16)8-5-10(17)14(19-2)15(20-3)13(8)21-11/h4-6,16-17H,1-3H3 |
InChI Key |
BUJOWQKLLDUNTC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC(=C(C(=C3OC2=C1)OC)OC)O)O |
Canonical SMILES |
COC1=C(C=C2C3=CC(=C(C(=C3OC2=C1)OC)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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